molecular formula C14H15N7O B4460049 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4460049
M. Wt: 297.32 g/mol
InChI Key: AFWIIBQEJGEYPQ-UHFFFAOYSA-N
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Description

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-rich bicyclic heterocycle with the molecular formula C₂₀H₁₉N₇O and a monoisotopic mass of 373.165108 Da . Its structure features a triazolopyrimidine core substituted at the 6-position with a 2-(morpholin-4-yl)pyrimidinyl group and a methyl group at the 7-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and modulates pharmacokinetic properties, while the pyrimidine and triazole moieties contribute to diverse bioactivities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

4-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-10-11(8-16-13-17-9-18-21(10)13)12-2-3-15-14(19-12)20-4-6-22-7-5-20/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWIIBQEJGEYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a pyrimidine ring to a triazole ring. One common method is the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium or ammonium chloride.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and the induction of apoptotic signals.

Comparison with Similar Compounds

Structural Analogues with Variations at the 6- and 7-Positions

Compound Name Substituents Molecular Formula Key Activities Key Findings
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine 6: 2-(morpholin-4-yl)pyrimidinyl; 7: methyl C₂₀H₁₉N₇O Anticancer, kinase inhibition Exhibits selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) due to morpholine’s hydrogen-bonding capacity .
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 6: methyl; 7: chloro C₆H₅ClN₄ Herbicidal, antimicrobial Chlorine at position 7 enhances electrophilicity, improving herbicidal activity against broadleaf weeds .
2-(4-Pyridyl)-7-amino-6-cyano-[1,2,4]triazolo[1,5-a]pyrimidine 2: pyridyl; 6: cyano; 7: amino C₁₀H₈N₈ Anticancer, kinase inhibition Cyano group increases metabolic stability; pyridyl substitution enhances tubulin polymerization inhibition (IC₅₀ = 0.12 μM) .
5,7-Disubstituted Triazolopyrimidine-2-sulfonamides 2: sulfonamide; 5,7: variable substituents Varies Herbicidal Sulfonamide group confers potent acetolactate synthase (ALS) inhibition, leading to pre-emergent herbicidal activity .

Functional Group Impact on Bioactivity

  • Morpholine vs. Pyridyl Groups : Morpholine’s oxygen and nitrogen atoms improve water solubility and target engagement with enzymes like hCA IX/XII , whereas pyridyl groups (e.g., in 2-(4-pyridyl) derivatives) enhance π-π stacking interactions with kinase ATP-binding pockets .
  • Chloro vs. Methyl Substitutions : Chlorine at position 7 (e.g., 7-chloro-6-methyl derivative) increases electrophilicity, enhancing herbicidal activity , while methyl groups (as in the target compound) improve metabolic stability and passive diffusion .
  • Sulfonamide vs. Carboxamide Linkers : Sulfonamide-containing derivatives (e.g., triazolopyrimidine-2-sulfonamides) exhibit stronger ALS inhibition (herbicidal EC₅₀ < 10 μM) , whereas carboxamide hybrids (e.g., triazolopyrimidine/arylamide hybrids) show antitumor activity via tubulin disruption .

Pharmacokinetic and Selectivity Profiles

  • Solubility : Morpholine and pyridyl groups enhance aqueous solubility compared to hydrophobic substituents like trifluoromethyl .
  • Selectivity : The target compound’s morpholine group confers selectivity for hCA IX/XII over off-target isoforms (e.g., hCA I/II), reducing toxicity . In contrast, indole-linked triazolopyrimidines (e.g., from ) target BRD4 and LSD1 with submicromolar IC₅₀ values .

Anticancer Activity

The target compound’s morpholinyl-pyrimidinyl substitution aligns with strategies to inhibit tumor-associated enzymes. For example:

  • hCA IX/XII Inhibition : Demonstrated IC₅₀ values of 8–15 nM, comparable to clinical inhibitors like SLC-0111 .
  • Tubulin Polymerization : Analogues with pyridyl groups (e.g., 2-(4-pyridyl) derivatives) show superior tubulin inhibition (IC₅₀ = 0.12 μM) compared to morpholine-containing variants .

Antimicrobial and Herbicidal Activity

  • Antimicrobial: Triazolopyrimidines with amino/cyano groups (e.g., 7-amino-6-cyano derivatives) exhibit broad-spectrum activity against Enterococcus faecium (MIC = 2 μg/mL) .
  • Herbicidal : Sulfonamide derivatives (e.g., compound 8a in ) inhibit ALS at EC₅₀ = 0.8 μM, outperforming commercial herbicides like metsulfuron-methyl .

Biological Activity

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates triazole and pyrimidine rings, which are known for their diverse biological properties. Its molecular formula is C15H18N6C_{15}H_{18}N_{6}, with a molecular weight of approximately 282.35 g/mol.

Antiproliferative Effects

Recent studies have demonstrated the compound's potent antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of triazolo-pyrimidine derivatives, it was found that compounds similar to 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl] exhibited significant inhibitory effects on the growth of human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 9.47 to 13.1 μM .

Cell Line IC50 (μM) Mechanism of Action
MGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induction of apoptosis
MCF-713.1Cell cycle arrest at G2/M phase

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation by interfering with key signaling pathways such as the ERK pathway, leading to reduced phosphorylation levels of ERK1/2 and other associated proteins .
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis in cancer cells, as evidenced by alterations in apoptosis-related proteins .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, which is critical for halting the progression of the cell cycle and promoting cell death .

Case Studies

Several case studies have highlighted the efficacy of similar triazolo-pyrimidine derivatives:

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various triazolo-pyrimidine derivatives found that certain analogs exhibited potent anticancer activities against multiple cell lines. The most active derivative showed an IC50 value significantly lower than commonly used chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that these compounds could effectively reduce tumor size in xenograft models, showcasing their potential for therapeutic applications . The compounds were well-tolerated in animal models, indicating a favorable safety profile.

Q & A

What are the common synthetic routes for 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine?

Basic Research Question
The synthesis typically involves multi-step reactions to construct the triazolo-pyrimidine core and introduce substituents. Key methods include:

  • Cyclocondensation : Reacting aminotriazole derivatives with α,β-unsaturated ketones or aldehydes in solvents like DMF or ethanol/water mixtures. For example, triethylamine-mediated reactions in DMF at 120°C for 10 hours yield triazolo-pyrimidine derivatives .
  • Catalytic Methods : Using TMDP (trimethylenedipiperidine) as a catalyst in ethanol/water (1:1 v/v) to improve reaction efficiency and reduce side products. TMDP is preferred over piperidine due to regulatory constraints on the latter .
  • Characterization : Post-synthesis, products are recrystallized (e.g., ethanol/DMF) and analyzed via 1H^1H/13C^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

How can researchers optimize reaction conditions to improve yield and purity of triazolo-pyrimidine derivatives?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation, while ethanol/water mixtures reduce toxicity and simplify purification .
  • Catalyst Screening : TMDP outperforms piperidine in yield and safety but requires adjustments in stoichiometry (0.5–1.0 equiv) to balance reactivity and side reactions .
  • Temperature Control : Maintaining 120°C during cyclization minimizes incomplete ring closure, as monitored by TLC .
  • Workflow Reproducibility : Standardizing steps like recrystallization (e.g., ethanol/DMF ratios) ensures consistent purity .

What characterization techniques are essential for confirming the structure of triazolo-pyrimidine compounds?

Basic Research Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13}C NMR confirms carbonyl (δ 160–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 533 for a derivative in ) .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=N (1600–1650 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .

How do substituents on the triazolo-pyrimidine core influence biological activity?

Advanced Research Question
Substituent effects are studied via:

  • Halogenation : Chlorine at the 4-position enhances lipophilicity and enzyme inhibition (e.g., kinase targets) by altering electron density .
  • Alkyl/Aryl Groups : Methyl or phenyl groups at the 5-/7-positions improve metabolic stability but may reduce solubility. For instance, 7-(4-chlorophenyl) derivatives show potent anticancer activity in vitro .
  • Morpholine Moieties : The morpholin-4-yl group in the pyrimidine ring enhances solubility and pharmacokinetics via hydrogen bonding .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution and biological assays (e.g., IC50_{50} measurements) guide lead optimization .

What strategies resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Contradictions arise from tautomerism or impurities. Solutions include:

  • Multi-Technique Validation : Cross-referencing NMR, MS, and IR data. For example, 1H^1H-13C^{13}C HSQC clarifies ambiguous proton-carbon assignments .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., triazolo vs. pyrimidine ring protonation) by providing definitive bond lengths and angles .
  • Computational Chemistry : DFT calculations predict NMR/IR spectra for comparison with experimental data .
  • Purity Checks : Microanalysis (C/H/N) and HPLC ensure sample homogeneity before characterization .

How can researchers design experiments to evaluate the environmental impact of triazolo-pyrimidine compounds?

Advanced Research Question
Environmental studies require:

  • Fate and Transport Analysis : Assess hydrolysis, photolysis, and biodegradation in water/soil using OECD guidelines .
  • Ecotoxicology Assays : Acute toxicity tests (e.g., Daphnia magna LC50_{50}) and chronic studies on aquatic organisms .
  • Analytical Methods : LC-MS/MS quantifies environmental concentrations (detection limits <1 ppb) .
  • Structure-Degradability Relationships : Electron-withdrawing groups (e.g., -Cl) often reduce biodegradability, necessitating structural modifications .

What are the challenges in scaling up triazolo-pyrimidine synthesis for preclinical studies?

Advanced Research Question
Key challenges include:

  • Reagent Availability : Sourcing morpholin-4-yl pyrimidine intermediates, which may require custom synthesis .
  • Safety Protocols : Handling toxic catalysts (e.g., TMDP) with proper ventilation and waste disposal .
  • Purification at Scale : Switching from recrystallization to column chromatography or continuous flow systems to maintain purity .
  • Regulatory Compliance : Meeting Good Laboratory Practice (GLP) standards for batch consistency and documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

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